

Carpetimycin B stability testing under different conditions

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Compound of Interest					
Compound Name:	Carpetimycin B				
Cat. No.:	B1241556	Get Quote			

Application Note: Stability Testing of Carpetimycin B

Introduction

Carpetimycin B is a carbapenem, a class of β -lactam antibiotics known for their broad spectrum of antibacterial activity.[1] The inherent reactivity of the bicyclic 4:5 fused ring system, which is essential for its antimicrobial action, also renders it susceptible to chemical degradation.[1] Therefore, rigorous stability testing is a critical prerequisite for the development of Carpetimycin B as a pharmaceutical product. These studies are essential to identify potential degradation products, establish degradation pathways, and determine the appropriate storage conditions and shelf life, ensuring the safety, quality, and efficacy of the final drug product.[2][3] This document outlines the protocols for conducting forced degradation, long-term, and accelerated stability studies for Carpetimycin B, in line with the International Council for Harmonisation (ICH) guidelines.

Purpose

The primary objective of this stability testing program is to evaluate the intrinsic stability of the **Carpetimycin B** drug substance under various environmental conditions. The data generated will be used to develop a stable formulation and to establish a validated stability-indicating analytical method.



Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating analytical method is crucial for separating and quantifying **Carpetimycin B** in the presence of its degradation products.[4][5] This ensures that the analytical procedure is specific to the active pharmaceutical ingredient (API) and can accurately measure its concentration over time.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically used for carbapenem analysis.[6]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 12 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 96:4 (v/v).[6] The exact ratio should be optimized to achieve adequate separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Maintained at 25 °C.[6]
- Detection Wavelength: UV detection at a wavelength appropriate for Carpetimycin B (e.g., 298 nm, a common wavelength for carbapenems).[6]
- Injection Volume: 20 μL.
- Method Validation: The method must be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5] Specificity is confirmed by demonstrating that degradation product peaks do not interfere with the main Carpetimycin B peak.[4]

Protocol 2: Forced Degradation (Stress Testing)



Forced degradation studies are performed to identify the likely degradation products and pathways of **Carpetimycin B**.[7] These studies help in developing and validating a suitable stability-indicating method. The drug substance is subjected to stress conditions more severe than those used in accelerated stability testing.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of Carpetimycin B in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
- Acidic Hydrolysis:
 - Mix equal volumes of the stock solution with 0.2 N hydrochloric acid.[6]
 - Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
 - At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.2 N sodium hydroxide, and dilute to the target concentration for HPLC analysis.
- Alkaline Hydrolysis:
 - Mix equal volumes of the stock solution with 0.02 N sodium hydroxide.
 - Keep the mixture at room temperature and sample at various time points (e.g., 30 mins, 1, 2, 4 hours).
 - Neutralize each sample with an equivalent amount of 0.02 N hydrochloric acid and dilute for HPLC analysis.
- Oxidative Degradation:
 - Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).[7]
 - Keep the solution at room temperature and sample at specified intervals (e.g., 30 mins, 1, 2, 4 hours).
 - Dilute the samples for HPLC analysis.



- Thermal Degradation (Solid State):
 - Place a known amount of solid Carpetimycin B powder in an oven at a high temperature (e.g., 105°C) for a set period.[7]
 - At appropriate time points, remove samples, allow them to cool, dissolve in the solvent to a known concentration, and analyze by HPLC.
- Photostability:
 - Expose solid Carpetimycin B and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
 - A control sample should be protected from light by wrapping it in aluminum foil.
 - Analyze the exposed and control samples by HPLC.

Protocol 3: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under defined storage conditions.[2][8] At least three batches of the drug substance should be used for these studies to assess batch-to-batch variability.[3]

Methodology:

- Sample Packaging: Store samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[3]
- Storage Conditions:
 - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]
- Testing Frequency:



- Long-Term: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][9]
- Accelerated: A minimum of three time points, including initial (0), 3, and 6 months, is recommended.[2][9]
- Analysis: At each time point, samples should be analyzed for appearance, assay of Carpetimycin B, and levels of degradation products using the validated stability-indicating HPLC method.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner.

Table 1: Example Summary of HPLC Method Validation Parameters

Parameter	Acceptance Criteria	Result
Linearity (r²)	≥ 0.999	0.9995
Range	0.04 - 0.24 mg/mL	Conforms
Accuracy (% Recovery)	98.0% - 102.0%	99.6% - 101.9%
Precision (% RSD)	≤ 2.0%	1.14%
Limit of Detection (LOD)	Report Value	0.01 μg/mL
Limit of Quantitation (LOQ)	Report Value	0.04 μg/mL

Table 2: Example Summary of Forced Degradation Results for Carpetimycin B



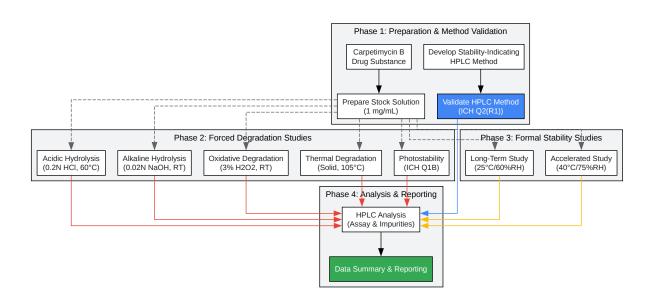
Stress Condition	Time (hours)	% Assay of Carpetimycin B	% Total Degradation	Number of Degradants
0.2 N HCl (60°C)	8	78.5	21.5	3
0.02 N NaOH (RT)	2	65.2	34.8	2
3% H ₂ O ₂ (RT)	4	85.1	14.9	4
Thermal (105°C)	24	92.3	7.7	2
Photolytic	-	98.6	1.4	1

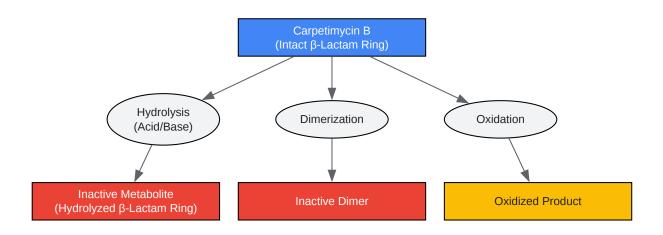
Table 3: Example Long-Term and Accelerated Stability Data for Carpetimycin B (Batch 1)

Storage Condition	Time Point (Months)	Appearance	Assay (%)	Total Impurities (%)
25°C / 60% RH	0	White Powder	99.8	0.15
3	White Powder	99.6	0.21	
6	White Powder	99.5	0.25	
12	White Powder	99.1	0.38	
40°C / 75% RH	0	White Powder	99.8	0.15
3	White Powder	97.2	1.10	
6	Off-white Powder	95.4	2.35	

Visualizations







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